

An In-depth Technical Guide to tert-Butyl 5-Bromovalerate

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Compound of Interest

Compound Name: *tert-Butyl 5-bromopentanoate*

Cat. No.: *B153448*

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 5-bromovalerate is a bifunctional aliphatic ester of significant interest in synthetic organic chemistry and medicinal chemistry. Possessing both a nucleophilically susceptible alkyl bromide and a sterically hindered tert-butyl ester, this compound serves as a valuable building block and linker molecule. The tert-butyl ester group provides robust protection for the carboxylic acid functionality, stable to a variety of reaction conditions but readily removable under acidic treatment. The terminal bromide allows for a range of synthetic transformations, most notably alkylation of nucleophiles. These characteristics make it a key intermediate in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs) and advanced chemical probes such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, spectroscopic data, detailed synthesis protocols, and key applications in modern drug discovery.

Chemical and Physical Properties

tert-Butyl 5-bromovalerate is a colorless to light yellow liquid at room temperature. Its key quantitative properties are summarized below.

Property	Value	Reference(s)
CAS Number	88987-42-2	[1][2]
Molecular Formula	C ₉ H ₁₇ BrO ₂	[2]
Molecular Weight	237.13 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[2]
Density	~1.223 g/cm ³ (Predicted)	[2]
Boiling Point	93 °C at 1.6 Torr	[2]
Flash Point	126 °C	[3]
Solubility	Very slightly soluble in water. Soluble in common organic solvents.	
Purity	>97.0% (GC) is commercially available.	[3]
Storage	Sealed in a dry, cool, and dark place.	[3]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of tert-butyl 5-bromovalerate. The expected data from key analytical techniques are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The expected chemical shifts (in ppm) in a CDCl₃ solvent are detailed below.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-C(CH ₃) ₃	~1.45	Singlet (s)	9H
-CH ₂ -CH ₂ Br	~1.92	Quintet (p)	2H
CH ₂ -COO-	~2.25	Triplet (t)	2H
-CH ₂ -Br	~3.41	Triplet (t)	2H

- ¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Chemical Shift (ppm)
-C(CH ₃) ₃	~28.1
-CH ₂ -CH ₂ Br	~32.0
-CH ₂ -COO-	~33.5
-CH ₂ -CH ₂ -Br	~35.0
-C(CH ₃) ₃	~80.5
-C=O	~172.5

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Functional Group & Vibration Type	Intensity
~2975-2860	C-H (Aliphatic) Stretch	Medium
~1730	C=O (Ester) Stretch	Strong
~1367	C-H (t-Butyl) Bend	Medium
~1150	C-O (Ester) Stretch	Strong
~650-550	C-Br Stretch	Medium

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of tert-butyl 5-bromovalerate will show a molecular ion peak $[M]^+$, but it is often weak. The most prominent peak is typically due to the loss of the tert-butyl group, resulting in a stable carbocation at m/z 57. The presence of bromine is indicated by the characteristic $M+2$ isotope pattern for bromine-containing fragments.

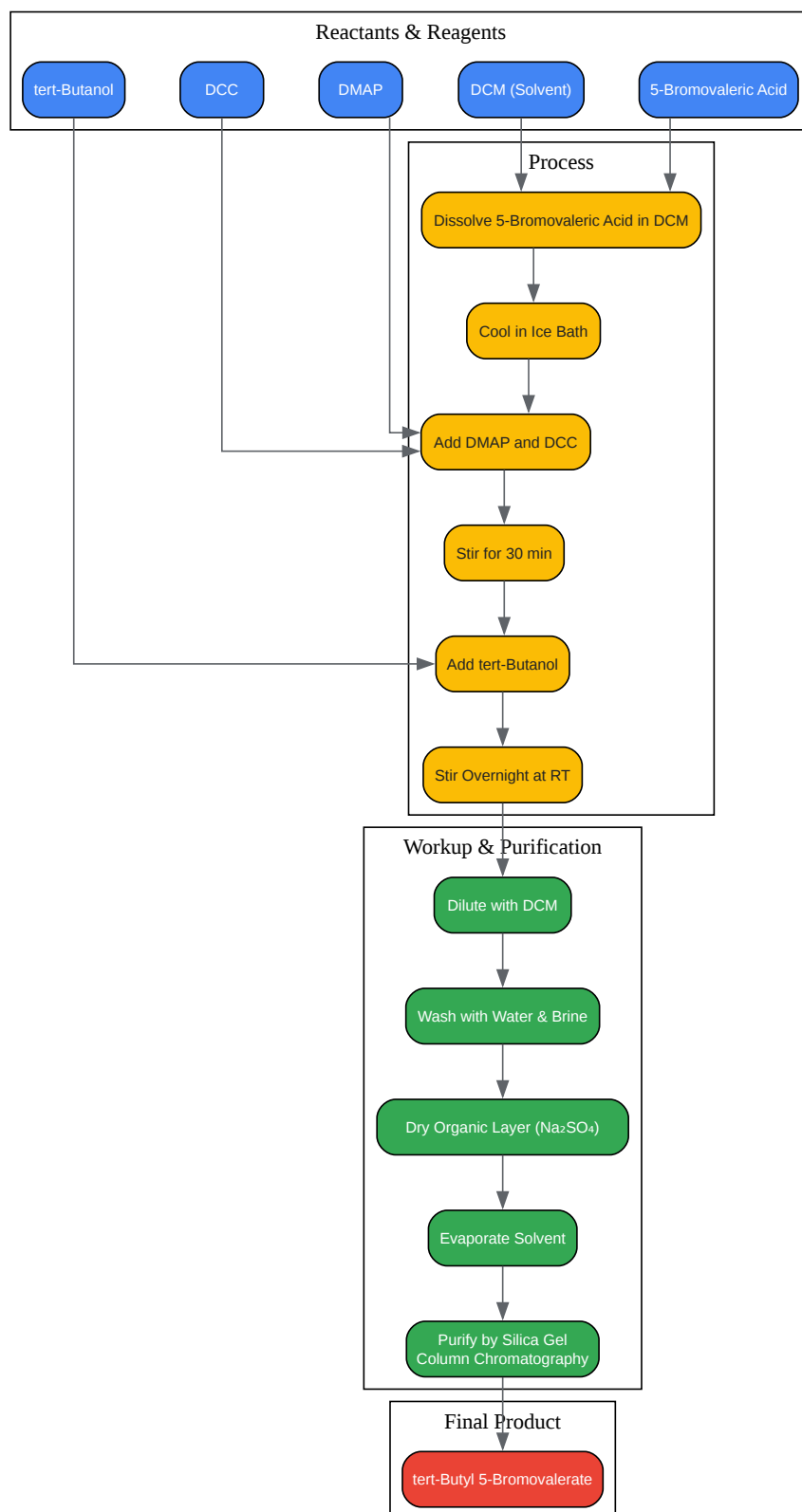
m/z Value	Proposed Fragment	Notes
236/238	$[C_9H_{17}BrO_2]^+ (M^+)$	Molecular ion peak, showing the Br isotope pattern ($^{19}Br/^{81}Br$).
181/183	$[M - C_4H_9]^+$	Loss of the tert-butyl group.
157	$[M - Br]^+$	Loss of the bromine atom.
57	$[C_4H_9]^+$	Base peak, corresponding to the tert-butyl cation.

Experimental Protocols

Synthesis of tert-Butyl 5-Bromovalerate

This protocol describes the synthesis via esterification of 5-bromovaleric acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[\[2\]](#)

Workflow Diagram:

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Caption: Workflow for the synthesis of tert-butyl 5-bromovalerate.

Materials:

- 5-Bromovaleric acid (1.0 eq, 27.62 mmol, 5.0 g)
- tert-Butanol (6.0 eq, 165.75 mmol, 15.8 mL)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 33.15 mmol, 6.83 g)
- 4-(Dimethylamino)pyridine (DMAP) (0.5 eq, 13.75 mmol, 1.68 g)
- Anhydrous Dichloromethane (DCM)
- Water and Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel, Hexane, Ethyl Acetate

Procedure:

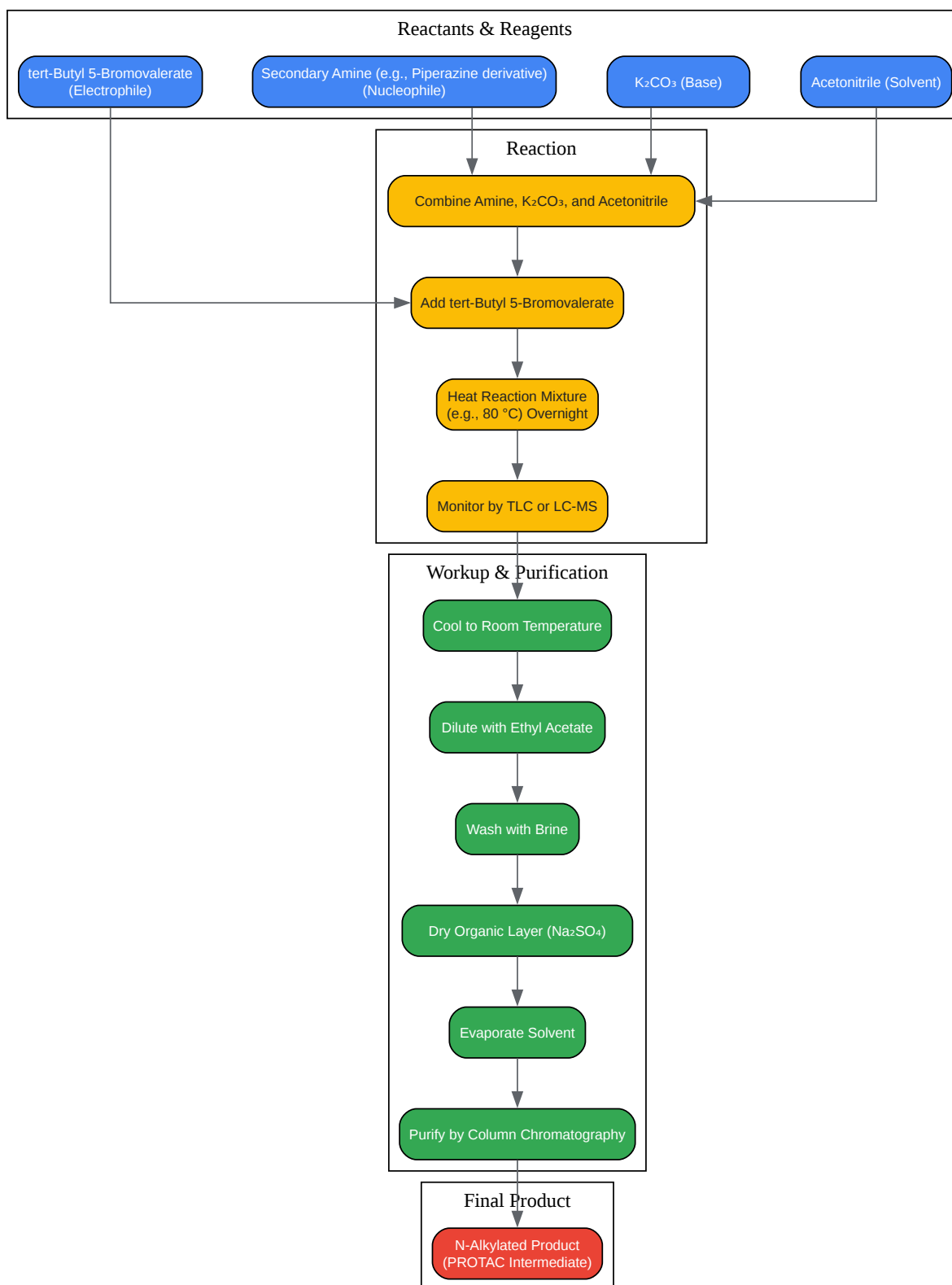
- Dissolve 5-bromovaleric acid (5 g, 27.62 mmol) in anhydrous dichloromethane (DCM).
- Cool the solution in an ice bath with stirring.
- Sequentially add DMAP (1.68 g, 13.75 mmol) and DCC (6.83 g, 33.15 mmol) to the cooled solution.
- Stir the reaction mixture in the ice bath for 30 minutes.
- Add tert-butanol (15.8 ml, 165.75 mmol) to the mixture.
- Remove the ice bath and allow the reaction to stir at room temperature overnight.
- Upon completion, dilute the reaction mixture with DCM. A white precipitate (dicyclohexylurea, DCU) will be present.
- Filter off the DCU precipitate and wash the filtrate sequentially with water and brine.

- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent by rotary evaporation under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate (e.g., 1% ethyl acetate in hexane) gradient to yield pure tert-butyl 5-bromovalerate as a light yellow liquid.[\[2\]](#)

Application Protocol: N-Alkylation for PROTAC Linker Synthesis

This protocol demonstrates the use of tert-butyl 5-bromovalerate as an electrophile in a nucleophilic substitution reaction with a secondary amine, a key step in constructing linkers for PROTACs.

Workflow Diagram:



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Caption: Workflow for N-alkylation using tert-butyl 5-bromovalerate.

Materials:

- Starting Amine (e.g., a piperazine-containing fragment) (1.0 eq)
- tert-Butyl 5-bromovalerate (1.5 eq)
- Potassium Carbonate (K_2CO_3) (4.0 eq)
- Acetonitrile (MeCN)
- Ethyl Acetate and Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel, Dichloromethane, Methanol

Procedure:

- To a solution of the starting amine (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq).
- Add tert-butyl 5-bromovalerate (1.5 eq) to the suspension.
- Stir the reaction mixture vigorously at an elevated temperature (e.g., 80 °C) overnight.
- Monitor the reaction for the consumption of the starting amine using a suitable method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash thoroughly with brine to remove inorganic salts and excess solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, typically using a dichloromethane/methanol gradient, to afford the desired N-alkylated product.

Applications in Drug Development

The dual functionality of tert-butyl 5-bromovalerate makes it a highly strategic component in the synthesis of modern therapeutics.

Linker for Proteolysis Targeting Chimeras (PROTACs)

The most prominent application is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the POI and E3 ligase into proximity, the PROTAC induces ubiquitination and subsequent degradation of the target protein by the proteasome.

tert-Butyl 5-bromovalerate is an ideal precursor for the flexible, aliphatic linkers frequently used in PROTAC design. The alkyl bromide provides a reactive handle for attachment to one of the ligands (often via N- or O-alkylation), while the tert-butyl ester serves as a stable protecting group. After the linker is attached, the ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a terminal carboxylic acid, which is then activated (e.g., with HATU) and coupled to the second ligand to complete the PROTAC synthesis.

General Synthetic Intermediate

Beyond PROTACs, the compound is a versatile C5 building block. The bromide can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, carbanions) to introduce diverse functionalities. The tert-butyl ester protects the carboxylic acid from reduction, organometallic reagents, and other transformations, allowing for selective manipulation of the bromide-terminated end of the molecule.

Safety and Handling

tert-Butyl 5-bromovalerate should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

Conclusion

tert-Butyl 5-bromovalerate is a foundational reagent for the modern medicinal chemist. Its predictable reactivity and the orthogonal nature of its two functional groups provide a reliable platform for the construction of complex molecular architectures. Its role as a linker precursor in the rapidly expanding field of targeted protein degradation with PROTACs highlights its importance and ensures its continued relevance in the development of next-generation therapeutics. The protocols and data provided in this guide offer a technical foundation for its effective use in the research and drug development laboratory.

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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 5-Bromovalerate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153448#what-is-tert-butyl-5-bromovalerate]

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